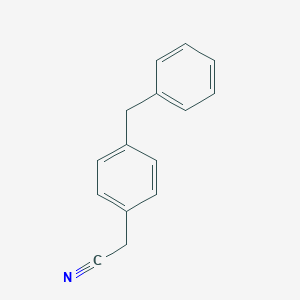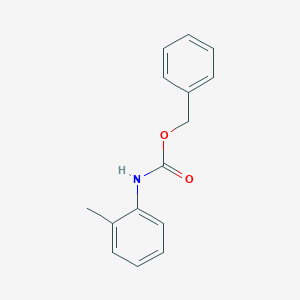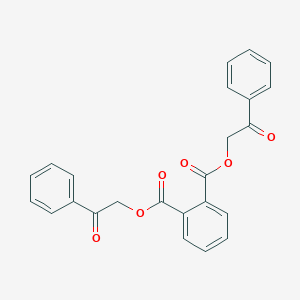
Bis(2-oxo-2-phenylethyl) phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-oxo-2-phenylethyl) phthalate (BOPEP) is a chemical compound that is widely used in scientific research for its unique properties. BOPEP is a phthalate ester that is synthesized through the reaction of phthalic anhydride and 2-oxo-2-phenylethanol. The resulting product is a white crystalline powder that is soluble in organic solvents and has a melting point of 85-87°C.
Wirkmechanismus
The mechanism of action of Bis(2-oxo-2-phenylethyl) phthalate involves the covalent modification of hCE1 at the active site. Bis(2-oxo-2-phenylethyl) phthalate reacts with the serine residue in the active site of hCE1, forming a stable covalent bond that irreversibly inhibits the enzyme. This mechanism of action is similar to that of other irreversible inhibitors such as organophosphates.
Biochemische Und Physiologische Effekte
Bis(2-oxo-2-phenylethyl) phthalate has been shown to have a number of biochemical and physiological effects. Inhibition of hCE1 by Bis(2-oxo-2-phenylethyl) phthalate can lead to altered drug metabolism and toxicity. Bis(2-oxo-2-phenylethyl) phthalate has also been shown to have anti-inflammatory effects in vitro, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Bis(2-oxo-2-phenylethyl) phthalate is its selectivity and irreversibility as an inhibitor of hCE1. This makes it a valuable tool for studying the role of hCE1 in drug metabolism and toxicity. However, the irreversible nature of its inhibition can also be a limitation, as it may lead to off-target effects and toxicity in vivo.
Zukünftige Richtungen
There are several potential future directions for research on Bis(2-oxo-2-phenylethyl) phthalate. One area of interest is the development of more selective and reversible inhibitors of hCE1. Another area of interest is the investigation of the anti-inflammatory effects of Bis(2-oxo-2-phenylethyl) phthalate and its potential therapeutic applications in the treatment of inflammatory diseases. Additionally, further research is needed to understand the potential toxic effects of Bis(2-oxo-2-phenylethyl) phthalate and its metabolites in vivo.
Synthesemethoden
The synthesis of Bis(2-oxo-2-phenylethyl) phthalate involves the reaction of phthalic anhydride with 2-oxo-2-phenylethanol in the presence of a catalyst such as sulfuric acid. The reaction takes place at elevated temperatures and yields Bis(2-oxo-2-phenylethyl) phthalate as the final product. The purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
Bis(2-oxo-2-phenylethyl) phthalate is widely used in scientific research for its unique properties. It is a potent inhibitor of human carboxylesterase 1 (hCE1), an enzyme that is involved in the metabolism of drugs and xenobiotics. Bis(2-oxo-2-phenylethyl) phthalate has been shown to be a selective and irreversible inhibitor of hCE1, making it a valuable tool for studying the role of hCE1 in drug metabolism and toxicity.
Eigenschaften
CAS-Nummer |
101012-82-2 |
|---|---|
Produktname |
Bis(2-oxo-2-phenylethyl) phthalate |
Molekularformel |
C24H18O6 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
diphenacyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H18O6/c25-21(17-9-3-1-4-10-17)15-29-23(27)19-13-7-8-14-20(19)24(28)30-16-22(26)18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI-Schlüssel |
NPANDGNGISFWCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C(=O)OCC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2C(=O)OCC(=O)C3=CC=CC=C3 |
Andere CAS-Nummern |
101012-82-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



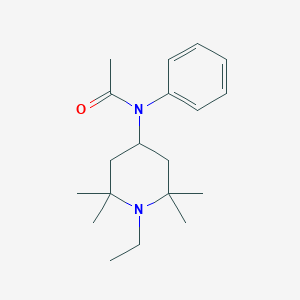

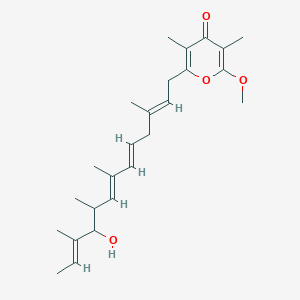
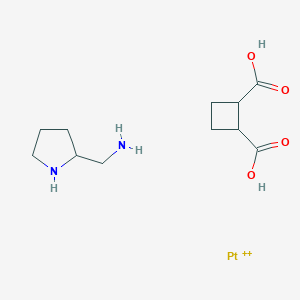
![4-Hydroxy-3-methyl-1,3-diazaspiro[4.4]nonan-2-one](/img/structure/B11342.png)
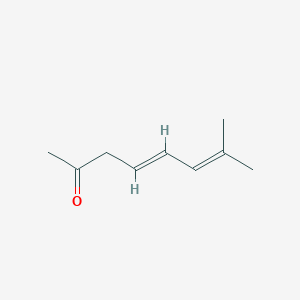
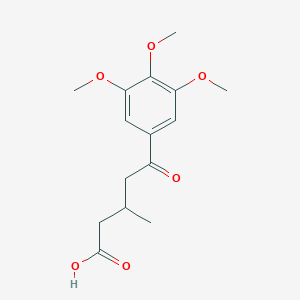
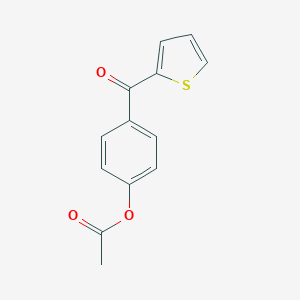
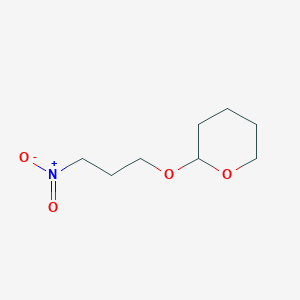
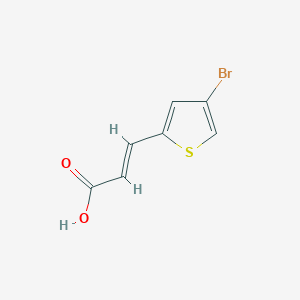
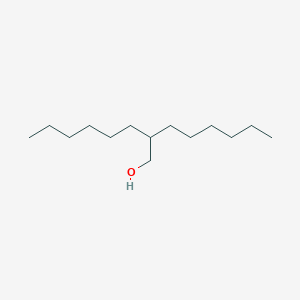
![Cucurbit[8]uril](/img/structure/B11357.png)
